2-Butyne

Thermochemistry Isomer Stability Computational Chemistry

2-Butyne (dimethylacetylene) is a symmetrical internal alkyne with distinct reactivity vs terminal 1-butyne, enabling living polymerization, CO₂ copolymerization, and precise catalyst testing. Its non-acidic, sterically constrained structure ensures reproducible, high-yield syntheses. Purchase high-purity 2-butyne for your advanced organic synthesis and materials research needs.

Molecular Formula C4H6
Molecular Weight 54.09 g/mol
CAS No. 503-17-3
Cat. No. B1218202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyne
CAS503-17-3
Synonyms4-butyne
but-4-yne
dimethylacetylene
Molecular FormulaC4H6
Molecular Weight54.09 g/mol
Structural Identifiers
SMILESCC#CC
InChIInChI=1S/C4H6/c1-3-4-2/h1-2H3
InChIKeyXNMQEEKYCVKGBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyne (CAS 503-17-3) Procurement Guide: Core Specifications and Chemical Identity


2-Butyne (CAS 503-17-3), also known as dimethylacetylene or crotonylene, is a symmetrical internal alkyne with the molecular formula C4H6 and molecular weight 54.09 g/mol [1]. At standard temperature and pressure, it exists as a colorless to light yellow volatile liquid [2]. Key physical specifications for procurement include a melting point of -32 °C, a boiling point of 27 °C (lit.), a density of 0.691 g/mL at 25 °C (lit.), a vapor pressure of 11.47 psi at 20 °C, and a refractive index of approximately 1.393 . It is classified as an extremely flammable liquid (UN 1144, Packing Group I) and requires storage at 2-8 °C [2].

2-Butyne Selection: Why Isomeric or Class-Level Substitution Compromises Outcomes


2-Butyne is a symmetrical, internal alkyne that cannot be substituted by its terminal isomer, 1-butyne, or other internal alkynes without fundamentally altering the chemical and physical behavior of a system [1]. The key differentiator is the position of the triple bond: in 2-butyne, it is between the second and third carbons, resulting in a sterically constrained, non-acidic structure, whereas in 1-butyne, the terminal triple bond confers greater reactivity and acidity [2]. This structural divergence translates into quantifiable differences in thermodynamic stability, reaction selectivity, and spectroscopic properties, as detailed in the evidence below [1]. Therefore, substituting 2-butyne with a different alkyne is not a neutral change but a specific design choice with predictable, measurable consequences for reaction outcomes and material properties [3].

2-Butyne Differentiating Evidence: Quantitative Performance Against Comparators


Thermodynamic Stability: 2-Butyne vs. 1-Butyne Enthalpy of Formation

2-Butyne exhibits significantly greater thermodynamic stability than its terminal isomer 1-butyne, as quantified by their standard enthalpies of formation in the gas phase. According to Active Thermochemical Tables (ATcT) version 1.122, the ΔfH°(298.15 K) for 2-butyne is 146.00 ± 0.59 kJ/mol, while that for 1-butyne is 165.77 ± 0.67 kJ/mol [1]. This represents a stability advantage of 19.77 kJ/mol for 2-butyne. This difference is a direct consequence of the greater substitution at the C≡C bond in 2-butyne, which follows the general principle that internal, more highly substituted alkynes are more stable than their terminal counterparts [2].

Thermochemistry Isomer Stability Computational Chemistry

Catalytic Semihydrogenation Selectivity: 2-Butyne vs. 1-Butyne on Cu/SiO2

The semihydrogenation of 2-butyne on a Cu/SiO2-700 catalyst demonstrates a different selectivity profile compared to its isomer 1-butyne. For 1-butyne, the unmodified catalyst yields 1-butene with approximately 97% selectivity. In contrast, for 2-butyne, selectivity to 2-butene ranges from 72-100% depending on reaction conditions, and is more sensitive to catalyst modification [1]. Notably, modification with PCy3 ligand pushes selectivity for both substrates to nearly 100%, but the base activity and the degree of pairwise hydrogen addition differ substantially (0.2-0.6% for unmodified Cu/SiO2 with 1-butyne vs. ~2.7% with the modified catalyst) [1]. This indicates that 2-butyne's internal triple bond presents a distinct set of challenges and opportunities for selective hydrogenation relative to its terminal isomer.

Catalysis Selective Hydrogenation Surface Chemistry

Fluorescence Emission: 2-Alkyne Series vs. 1-Alkyne Series

As a member of the 2-alkyne series, 2-butyne exhibits a distinct photophysical signature compared to terminal alkynes. In cyclohexane solution, the fluorescence emission maximum for the 2-alkyne series (which includes 2-butyne, 3-hexyne, 4-octyne, etc.) is at 388 nm, regardless of carbon chain length [1]. In contrast, the 1-alkyne series (propyne, 1-butyne, 1-pentyne, etc.) has an emission maximum at 370 nm [1]. Furthermore, concentration quenching is much less efficient for 2-alkynes than for 1-alkynes, and the zero-concentration quantum yields differ (0.014 for 2-alkynes vs. 0.013 for 1-alkynes) [1].

Spectroscopy Photophysics Analytical Chemistry

Combustion Kinetics: H-Atom Abstraction Rates in 1-Butyne vs. 2-Butyne

The combustion behavior of 2-butyne is kinetically distinct from that of 1-butyne due to the absence of secondary hydrogen atoms. A theoretical study calculated H-atom abstraction rates by Ḣ, ȮH, ĊH3, and HȮ2 radicals for both isomers [1]. The results show that abstraction of a primary H-atom from 2-butyne is significantly slower than abstraction of a secondary H-atom from 1-butyne, with ȮH radical abstraction being the fastest channel for both species [1]. This difference in reaction pathways influences ignition delay times and product distributions in combustion models, and these findings have been incorporated into the NUIGMech1.3 mechanism to improve predictive accuracy [1].

Combustion Chemistry Kinetic Modeling Fuel Science

Cycloaddition Reactivity: 2-Butyne as a Benchmark for Strained Cycloalkynes

2-Butyne serves as a crucial unstrained, acyclic baseline for evaluating the reactivity enhancement of strained cycloalkynes in cycloaddition reactions. Computational studies have shown that the activation free energies for the cycloaddition of various cycloalkynes are 16.5–22.0 kcal mol⁻¹ lower than that of acyclic 2-butyne [1]. This quantifies the contribution of ring strain and predistortion to the dramatic rate acceleration observed for cycloalkynes like cyclooctyne. Without 2-butyne as a reference point, the true impact of strain on reaction kinetics cannot be isolated and understood [1].

Click Chemistry Cycloaddition Computational Chemistry

Optimal 2-Butyne Deployment Scenarios Based on Quantitative Evidence


Precursor for Well-Defined Polyacetylene Materials via Living Polymerization

2-Butyne can undergo living polymerization using a well-characterized tantalum catalyst to yield poly(2-butyne) with controlled molecular weight and narrow polydispersity [1]. Its symmetrical, internal structure eliminates the regio- and stereochemical complexity associated with terminal alkynes, allowing for the synthesis of well-defined polymeric architectures. This application is directly supported by its distinct reactivity as an internal alkyne and its role in materials science [2].

Synthesis of Crystalline Polyesters via CO2 Copolymerization

A strategy has been developed to overcome thermodynamic and kinetic barriers for the copolymerization of CO2 and 2-butyne, proceeding through an alpha-methylene-beta-butyrolactone (MβBL) intermediate [1]. The resulting poly(MβBL) is a semicrystalline material, offering a new class of CO2-based polymers. This application leverages the specific reactivity of 2-butyne's internal triple bond in a catalytic cycle distinct from that of terminal alkynes [1].

Substrate for Catalyst Benchmarking and Mechanistic Studies in Selective Hydrogenation

Due to its quantifiable difference in selectivity compared to 1-butyne on standard catalysts like Cu/SiO2, 2-butyne is an essential probe molecule for evaluating the performance and selectivity of new hydrogenation catalysts [1]. As evidenced in Section 3, the semihydrogenation of 2-butyne provides a distinct, tunable selectivity window (72-100% to 2-butene) that is sensitive to catalyst structure and modification, making it a superior test substrate for understanding structure-activity relationships [1].

High-Yield Synthesis of 1,2-Dihydropyridines via [2+2+2] Cycloaddition

2-Butyne participates in a nickel-catalyzed intermolecular [2+2+2] cycloaddition with N-benzenesulfonylbenzaldimine to yield the expected 1,2-dihydropyridine in an impressive 87% yield [1]. This specific transformation, which proceeds with 10 mol% Ni(cod)2 and PMetBu2 at 100 °C, highlights the utility of 2-butyne as a robust, symmetrical alkyne partner in the construction of complex nitrogen-containing heterocycles [1].

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